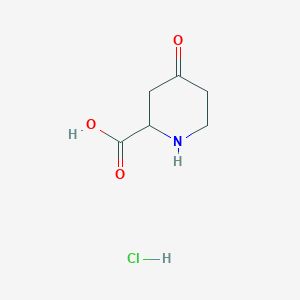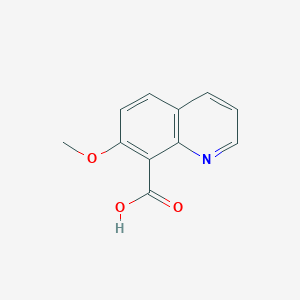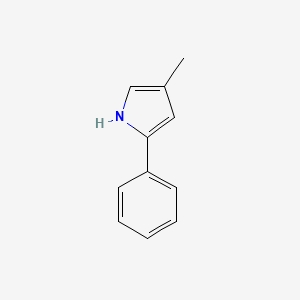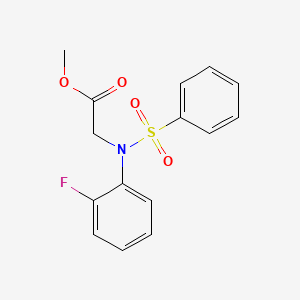![molecular formula C25H20N2O3 B2719215 5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 873680-11-6](/img/structure/B2719215.png)
5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are prevalent in many natural products and drugs . They play a significant role in cell biology and have been found in many important synthetic drug molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives can be synthesized using various methods. One such method involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of phthalimido to the amino group .Molecular Structure Analysis
The compound’s structure would be determined by techniques such as elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Indoles are generally crystalline and colorless in nature .科学的研究の応用
Characterization Techniques
The structure of isoindole derivatives, including those similar to the specified compound, has been extensively characterized using spectroscopic methods. One study detailed the characterization of an isoindole-1,3-dione derivative, showcasing the use of 1D and 2D NMR spectroscopy to confirm its structure. This approach highlighted the importance of two-dimensional NMR spectroscopy in understanding the correlation between neighboring protons and carbons, providing a detailed insight into the molecular structure of such compounds (Dioukhane et al., 2021).
Photochromic and Fluorescent Properties
Research has been conducted on the synthesis and analysis of compounds with photochromic and fluorescent properties, which include derivatives of indole and isoindole. One such study reported the synthesis of asymmetric dihetarylethenes based on 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene, showing photochromic and fluorescent properties in solution. These compounds exhibited thermally stable photoinduced cyclic isomers, highlighting their potential in applications requiring light-induced changes in chemical structure or fluorescence (Shepelenko et al., 2014).
Molecular Transformations and Synthesis
The synthetic potential of compounds related to the one has been explored through various molecular transformations. A noteworthy application is the one-step synthesis of 1H-benz[f]indole-4,9-diones, achieved through a regioselective photoaddition of 2-amino-1,4-naphthoquinone with various alkenes. This method provides a direct route to synthesizing complex molecules, including those with a kinamycin skeleton, demonstrating the versatile synthetic applications of these compounds (Kobayashi et al., 1991).
作用機序
将来の方向性
特性
IUPAC Name |
5-(2-methyl-2,3-dihydroindole-1-carbonyl)-2-(4-methylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-15-7-10-19(11-8-15)27-24(29)20-12-9-18(14-21(20)25(27)30)23(28)26-16(2)13-17-5-3-4-6-22(17)26/h3-12,14,16H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQIXCVIJIEUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methyl-2,3-dihydroindole-1-carbonyl)-2-(4-methylphenyl)isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2719133.png)

![1-[(E)-2-Carboxyethenyl]triazole-4-carboxylic acid](/img/structure/B2719138.png)


![3-(4-bromobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719144.png)
![Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2719145.png)





![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2719153.png)
